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Compound of Interest

Compound Name: 2-lodophenyl acetate

Cat. No.: B1329851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of 2-lodophenyl acetate, a valuable intermediate in organic synthesis. This document details
the chemical properties, a standard laboratory-scale synthesis protocol, and a thorough
analysis of its spectroscopic and physical characteristics.

Chemical Properties and Structure

2-lodophenyl acetate is an aromatic ester with the chemical formula CsH7IOz. It possesses a
molecular weight of 262.04 g/mol . The structure consists of an acetate group attached to a
phenyl ring, which is substituted with an iodine atom at the ortho position.

Table 1: Physicochemical Properties of 2-lodophenyl Acetate and Starting Material
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2-lodophenyl Acetate 2-lodophenol (Starting
Property .
(Product) Material)
CAS Number 32865-61-5[1] 533-58-4
Molecular Formula CsH7102[1] CeHsIO
Molecular Weight 262.04 g/mol [1] 220.01 g/mol
) Colorless needle-like crystals
Appearance Solid[1] ) )
or pale yellow low melting solid
_ _ Not available in searched
Melting Point 37-40 °C
sources.
N ) Not available in searched
Boiling Point 186-187 °C at 160 mmHg
sources.
) Not available in searched
Density 1.947 g/mL at 25 °C
sources.
. Not available in searched Slightly soluble in water, easily
Solubility )
sources. soluble in ethanol and ether

Synthesis of 2-lodophenyl Acetate

The synthesis of 2-lodophenyl acetate is typically achieved through the acetylation of 2-
iodophenol. A common and effective method involves the use of acetic anhydride in the
presence of pyridine, which acts as both a solvent and a catalyst.

Reaction Scheme
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Caption: Reaction scheme for the synthesis of 2-lodophenyl Acetate.

Experimental Protocol

This protocol is a standard procedure for the O-acetylation of phenols using acetic anhydride
and pyridine.[1]

Materials:

2-lodophenol

Acetic Anhydride (Acz0)

Dry Pyridine

Dry Dichloromethane (CHzCl2) or Ethyl Acetate (EtOAC)
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1 M Hydrochloric Acid (HCI)

Saturated aqueous Sodium Bicarbonate (NaHCO3)

Brine (saturated aqueous NaCl)

Anhydrous Sodium Sulfate (Na2S0a4) or Magnesium Sulfate (MgSOa)

TLC plates

Silica gel for column chromatography

Equipment:

Round-bottom flask

e Magnetic stirrer and stir bar
* Ice bath

e Separatory funnel

» Rotary evaporator

e Chromatography column
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve 2-iodophenol (1.0 equivalent) in dry
pyridine (2—10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen).

» Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled
solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise.

o Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting
material (2-iodophenol) is completely consumed.
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e Quenching: Once the reaction is complete, quench any excess acetic anhydride by adding a
small amount of dry methanol.

o Work-up:
o Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine.
o Dilute the residue with dichloromethane or ethyl acetate.

o Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCI,
water, saturated aqueous NaHCOs, and brine.[1]

e Drying and Concentration: Dry the organic layer over anhydrous NazSOa4 or MgSOa. Filter
the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain the crude product.

« Purification: Purify the crude 2-lodophenyl acetate by silica gel column chromatography to
yield the pure product.[1]

Synthesis Workflow Diagram
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Caption: Experimental workflow for the synthesis of 2-lodophenyl Acetate.
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Characterization of 2-lodophenyl Acetate

A complete characterization of the synthesized 2-lodophenyl acetate is crucial to confirm its
identity and purity. This involves a combination of spectroscopic techniques. While a complete,
publicly available dataset for 2-lodophenyl acetate is not readily found in the searched
literature, the following sections describe the expected spectral features based on its chemical
structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic
protons and the methyl protons of the acetate group. The aromatic protons will appear as a
complex multiplet in the downfield region (typically & 7.0-8.0 ppm). The methyl protons will
appear as a sharp singlet in the upfield region (typically & 2.0-2.5 ppm).

13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the
carbonyl carbon of the ester, and the methyl carbon of the acetate group. The aromatic carbons
will resonate in the & 120-150 ppm range, with the carbon attached to the iodine atom
appearing at a lower field. The carbonyl carbon will be observed further downfield (around &
170 ppm), and the methyl carbon will be in the upfield region (around & 20-25 ppm).

Table 2: Predicted NMR Data for 2-lodophenyl Acetate

Predicted Chemical Shift

Nucleus Multiplicity
(3, ppm)

H ~7.0-8.0 Multiplet

H ~2.0-25 Singlet

13C ~120 - 150 Multiple signals

13C ~170 Singlet

13C ~20-25 Singlet

Infrared (IR) Spectroscopy
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The IR spectrum of 2-lodophenyl acetate will exhibit characteristic absorption bands for the
functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for 2-lodophenyl Acetate

Functional Group Wavenumber (cm~—?) Intensity

C=0 (Ester carbonyl stretch) ~1760 - 1740 Strong

C-O (Ester stretch) ~1250 - 1100 Strong

C-H (Aromatic stretch) ~3100 - 3000 Medium

C=C (Aromatic ring stretch) ~1600 and ~1475 Medium

C-I (Aryl iodide stretch) ~600 - 500 Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 2-lodophenyl acetate, the molecular ion peak [M]* would be observed at
m/z = 262.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-lodophenyl Acetate

m/z Fragment lon Description
262 [CsH7102]* Molecular lon (M)

Loss of ketene (CH2=C=0)
220 [CeHsIO]* )

from the molecular ion
127 [+ lodine cation

Acetyl cation (often the base
43 [CHsCOl*

peak)

Safety Information
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e 2-lodophenol (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled.
Causes skin and serious eye irritation. May cause respiratory irritation.

e Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes
severe skin burns and eye damage.

e Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer.

It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has outlined a standard and reliable method for the synthesis of 2-
lodophenyl acetate from 2-iodophenol. The provided experimental protocol, along with the
expected characterization data, serves as a valuable resource for researchers and
professionals in the fields of chemical synthesis and drug development. The successful
synthesis and purification of 2-lodophenyl acetate will provide a key building block for the
construction of more complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) -
NCBI Bookshelf [ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and
Characterization of 2-lodophenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329851#synthesis-and-characterization-of-2-
iodophenyl-acetate]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1329851?utm_src=pdf-body
https://www.benchchem.com/product/b1329851?utm_src=pdf-body
https://www.benchchem.com/product/b1329851?utm_src=pdf-body
https://www.benchchem.com/product/b1329851?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK593851/
https://www.ncbi.nlm.nih.gov/books/NBK593851/
https://www.benchchem.com/product/b1329851#synthesis-and-characterization-of-2-iodophenyl-acetate
https://www.benchchem.com/product/b1329851#synthesis-and-characterization-of-2-iodophenyl-acetate
https://www.benchchem.com/product/b1329851#synthesis-and-characterization-of-2-iodophenyl-acetate
https://www.benchchem.com/product/b1329851#synthesis-and-characterization-of-2-iodophenyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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